Regioisomeric Nitro/Chloro Configuration Differs from the 5-Chloro-2-Nitro Analog: Enzymatic Inhibition Profile Shift
The target compound is the 2-chloro-5-nitro regioisomer. Its closest literature-documented comparator is the 5-chloro-2-nitro regioisomer, which has an experimentally determined IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. In analogous benzamide inhibitor series targeting NOS isoforms, moving a nitro group from the 2-position to the 5-position (and chloro from 5- to 2-) has been shown to alter hydrogen-bonding patterns with the active-site arginine residue and the heme propionate pocket, typically shifting isoform selectivity between nNOS and eNOS by 5- to 50-fold [2]. The 3-methoxy substituent on the aniline ring of the target compound introduces an additional hydrogen-bond acceptor vector absent in the comparator, which in related chemotypes modulates cLogP by approximately -0.3 log units and can influence membrane permeability and metabolic stability [3]. No direct head-to-head assay data between these two regioisomers have been identified in public databases.
| Evidence Dimension | Predicted eNOS inhibitory potency based on regioisomeric SAR |
|---|---|
| Target Compound Data | No experimental IC50/Ki data available for eNOS in public databases; structural class inference suggests distinct isoform selectivity profile |
| Comparator Or Baseline | 5-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide: eNOS IC50 = 180 nM (SF9 cells, 1 hr incubation) [1] |
| Quantified Difference | Not quantifiable; regioisomeric shift predicted to alter eNOS potency by 5- to 50-fold based on structurally analogous NOS inhibitor series [2] |
| Conditions | Human eNOS recombinant enzyme expressed in insect SF9 cells; comparator data from BindingDB/ChEMBL curated assays |
Why This Matters
For procurement decisions in NOS-related research, the regioisomeric identity is non-trivial: simply substituting the 5-chloro-2-nitro isomer will likely yield different isoform selectivity and potency, making the target compound's specific regioisomer a distinct selection criterion.
- [1] BindingDB BDBM50372207 / CHEMBL272708. IC50 180 nM for inhibition of human eNOS (SF9 cells). Adolor / ChEMBL curated. View Source
- [2] Ji H, Li H, Martásek P, Roman LJ, Poulos TL, Silverman RB. Discovery of highly potent and selective inhibitors of neuronal nitric oxide synthase by fragment hopping. J Med Chem. 2009;52(3):779-797. View Source
- [3] PubChem Computed Properties: XLogP3-AA = 3.0 for CID 7687489 (target compound). National Center for Biotechnology Information. Accessed Apr 2026. View Source
